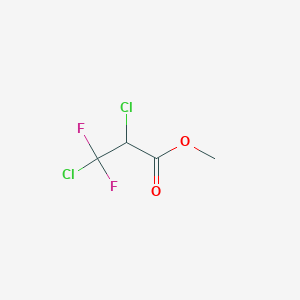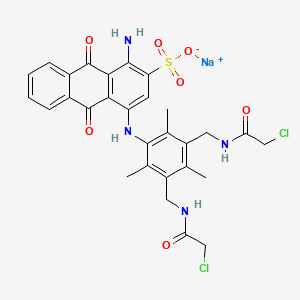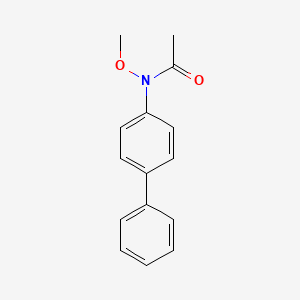![molecular formula C17H12N2 B14424665 3-Phenylpyrrolo[2,1-A]phthalazine CAS No. 82027-00-7](/img/structure/B14424665.png)
3-Phenylpyrrolo[2,1-A]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpyrrolo[2,1-A]phthalazine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by a fused ring system that includes a pyrrole ring and a phthalazine ring, with a phenyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolo[2,1-A]phthalazine typically involves multicomponent reactions. One common method includes the reaction of phthalazine with 1,1-dicyanoalkenes and alkyl isocyanides in an acetonitrile-water mixture. This reaction proceeds in a biphasic system, allowing for high reaction rates and yields of substituted pyrrolo[2,1-A]phthalazines . The reaction is usually complete within 12-18 hours when controlled by thin-layer chromatography (TLC) to monitor the disappearance of the isocyanide spot .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent composition, and reaction time to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpyrrolo[2,1-A]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that favor electrophilic or nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.
Wissenschaftliche Forschungsanwendungen
3-Phenylpyrrolo[2,1-A]phthalazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenylpyrrolo[2,1-A]phthalazine and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, leading to their pharmacological effects. The exact mechanism depends on the specific structure of the derivative and its target in the biological system.
Vergleich Mit ähnlichen Verbindungen
3-Phenylpyrrolo[2,1-A]phthalazine can be compared with other similar compounds such as:
Pyrrolo[2,1-A]phthalazine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Phthalazine derivatives: These compounds have a similar phthalazine ring but lack the fused pyrrole ring.
Pyrrole derivatives: These compounds contain the pyrrole ring but do not have the fused phthalazine ring.
The uniqueness of this compound lies in its fused ring system, which imparts specific chemical and physical properties that are not present in its individual components or other related compounds.
Eigenschaften
CAS-Nummer |
82027-00-7 |
|---|---|
Molekularformel |
C17H12N2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
3-phenylpyrrolo[2,1-a]phthalazine |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)16-10-11-17-15-9-5-4-8-14(15)12-18-19(16)17/h1-12H |
InChI-Schlüssel |
DRFFMSWQVYFYLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C3N2N=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)



![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)


![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)


